Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate
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Overview
Description
“Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate” is an organic compound containing a furan ring, a phenyl ring, a sulfamoyl group, and a benzoate ester group. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be complex due to the presence of multiple functional groups. The furan and phenyl rings are likely to contribute to the compound’s aromaticity, while the sulfamoyl and benzoate groups could impact its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The furan ring is known to participate in various reactions, including electrophilic substitution and oxidation. The phenyl ring could undergo electrophilic aromatic substitution, and the sulfamoyl and benzoate groups could be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the sulfamoyl and benzoate groups could impact its solubility, while the furan and phenyl rings could contribute to its stability .Scientific Research Applications
Chemical Synthesis and Reactivity Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)benzoate and similar compounds have been studied for their unique chemical reactivity and potential in synthetic chemistry. For instance, Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate showed cyclization in the presence of bases to give exclusively 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). Similarly, the oxidative cleavage of the furan ring in related furan compounds using chromium trioxide in acetic acid has been explored, yielding various phenyl benzoate derivatives, highlighting the potential for creating diverse chemical structures through selective oxidation processes (Inukai, Sonoda, & Kobayashi, 1982).
Metal-Free Organic Synthesis The development of metal-free synthesis methods for polysubstituted pyrroles using surfactants in aqueous medium demonstrates the environmental and methodological advantages of using less hazardous conditions and materials. This approach utilized substituted 1-phenyl-2-(phenylamino)-ethan-1-one compounds, including those with furan-2-yl groups, showing the versatility of these compounds in organic synthesis (Kumar, Rāmānand, & Tadigoppula, 2017).
Sulfonamide-derived Ligands and Their Biological Activities The study of sulfonamide-derived compounds, including their transition metal complexes, illustrates the biological relevance of these chemical structures. Compounds such as 4-bromo-2-((E)-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}iminiomethyl)phenolate were synthesized and shown to have moderate to significant antibacterial and antifungal activities. This highlights the potential of this compound derivatives in medicinal chemistry and as potential therapeutic agents (Chohan & Shad, 2011).
Photophysical Properties and Sensing Applications Investigations into the photophysical properties of related compounds have led to the discovery of materials with potential applications in sensing, demonstrating the utility of these compounds beyond their chemical reactivity. For example, novel anion sensors based on methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate were developed, showcasing the role of these molecules in detecting environmentally relevant species (Ma, Li, Zong, Men, & Xing, 2013).
Future Directions
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Mode of Action
Furan-containing compounds are known to participate in various chemical reactions, contributing to their diverse biological activities .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Furan derivatives are known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer .
Properties
IUPAC Name |
methyl 4-[[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S/c1-26-20(23)16-8-10-17(11-9-16)28(24,25)21-13-18(22)14-4-6-15(7-5-14)19-3-2-12-27-19/h2-12,18,21-22H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJMCHQYBJEGMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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